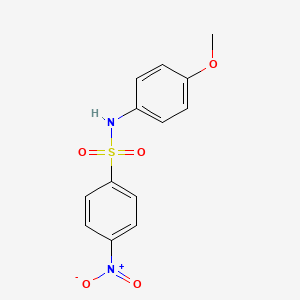
N-(3,3-diméthyl-4-oxo-2,3,4,5-tétrahydro-1,5-benzoxazépin-7-yl)naphtalène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the target compound involves multiple routes, starting from 3, 4-dihydro-1(2H)-naphthalenone. Two notable approaches include the Beckmann rearrangement of 3, 4-dihydro-1(2H)-naphthalenone oximes and the use of 2-(2-cyano-1, 1-dimethylethyl)-4-methoxybenzoic acid. These methods provide a foundation for the synthesis of various analgesic compounds, including those within the benzazepine family, highlighting the complexity and versatility of synthetic routes for such molecules (Sawa et al., 1975).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate interactions and structural features. For example, the study of tetrahydrobenzo[b][1,6]naphthyridines and tetrahydropyrido[4,3-b]pyrimidines under the action of dimethyl acetylene dicarboxylate provides insights into the complexity of these molecules. The structural analysis demonstrates how the rearrangement and transformation sequences contribute to the unique properties of these compounds, illustrating the detailed structural considerations necessary for understanding our target compound (Voskressensky et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds, such as the reactions involving tetrahydrobenzo[de,hi,mn,qr]naphthacenes, offer valuable insights into the reactivity and potential chemical applications of our target compound. These studies demonstrate the feasibility of various synthetic methods and the potential for creating compounds with diverse properties, underscoring the importance of understanding the chemical reactions underlying the synthesis of complex molecules (Mukherjee et al., 2009).
Applications De Recherche Scientifique
- Les bases de Schiff, y compris ce composé, ont été étudiées pour leur potentiel antimicrobien . Envisagez d'explorer son efficacité contre les bactéries, les champignons et autres agents pathogènes.
- Le groupe azométhine dans les bases de Schiff peut interagir avec divers constituants cellulaires, interférant potentiellement avec le métabolisme cellulaire vital . Étudiez si ce composé présente une activité anti-VIH-1.
- Les bases de Schiff forment facilement des complexes avec les métaux en raison de leurs caractéristiques basiques . Explorez la possibilité de chélation avec les métaux de transition et étudiez les propriétés qui en résultent.
- Compte tenu de son mode de coordination flexible, les bases de Schiff trouvent des applications en chimie médicinale . Étudiez son potentiel en tant que ligand pour les médicaments à base de métaux ou en tant qu'échafaudage pour la conception de médicaments.
- La synthèse des bases de Schiff implique la condensation de composés carbonylés avec des amines . Explorez de nouvelles voies de synthèse ou des modifications pour améliorer le rendement et l'efficacité.
Activité antimicrobienne
Propriétés anti-VIH-1
Formation de complexes métalliques
Applications en chimie médicinale
Méthodologie de synthèse
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide details on its safety and hazards.
Orientations Futures
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)13-27-19-10-9-17(12-18(19)24-21(22)26)23-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCIVADFMZLKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorobenzyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2490183.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)





![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2490193.png)
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)